Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate
CAS No.:
Cat. No.: VC18345186
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | methyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-8-4-6-10(7-5-8)12-14-9(2)11(15-12)13(16)17-3/h4-7H,1-3H3,(H,14,15) |
| Standard InChI Key | YLDFUMQCUZAHLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(N2)C)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
The compound’s molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. Its IUPAC name, methyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate, reflects the substitution pattern on the imidazole ring (Figure 1). Key structural features include:
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A planar imidazole ring with conjugated π-electrons.
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A methyl group at C5 enhancing steric and electronic effects.
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A p-tolyl group (4-methylphenyl) at C2 contributing to hydrophobicity.
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A methoxycarbonyl group at C4 enabling esterification and hydrolysis reactions.
The canonical SMILES representation is CC1=CC=C(C=C1)C2=NC(=C(N2)C)C(=O)OC, and the InChIKey is YLDFUMQCUZAHLN-UHFFFAOYSA-N.
Table 1: Structural and Spectroscopic Data
Synthesis Methods
Condensation and Esterification
A common route involves the condensation of 5-methyl-1H-imidazole-4-carboxylic acid with p-tolyl bromide in the presence of a base (e.g., NaH or K₂CO₃), followed by esterification with methanol. This two-step process achieves moderate yields (60–75%) and is scalable for industrial production.
Electrochemical Synthesis
Recent advances utilize electrochemical C(sp³)–H amination for imidazole synthesis. Wang et al. demonstrated a tandem Michael addition-azidation-cyclization strategy:
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Reagents: Dimethyl acetylenedicarboxylate, benzylamine, TMSN₃, KI, nBu₄NBF₄.
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Conditions: Platinum electrodes, constant current (12 mA), 18 hours.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Condensation | 60–75 | Scalable, simple reagents | Requires harsh bases |
| Electrochemical | 62 | Mild conditions, regioselectivity | Specialized equipment needed |
Reactivity and Chemical Behavior
Ester Hydrolysis
The methoxycarbonyl group undergoes hydrolysis in acidic or basic conditions to form 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylic acid, a precursor for amide derivatives.
Substitution Reactions
The C2 p-tolyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), while the imidazole NH site allows N-alkylation or arylation.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
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